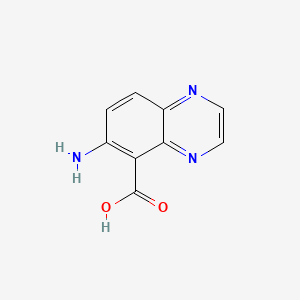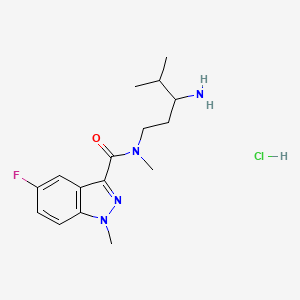
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an indazole ring, a fluorine atom, and an amino group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The introduction of the fluorine atom is usually achieved through electrophilic fluorination reactions. The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow reactors allow for precise control of reaction parameters, leading to more efficient and scalable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents, such as:
- N-(3-amino-4-methylphenyl)benzamide
- N-(3-amino-4-methylpentyl)-N’-ethyl-N-methylpentanediamide hydrochloride
Uniqueness
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is unique due to the presence of the fluorine atom and the specific arrangement of functional groups.
Eigenschaften
Molekularformel |
C16H24ClFN4O |
|---|---|
Molekulargewicht |
342.84 g/mol |
IUPAC-Name |
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethylindazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H23FN4O.ClH/c1-10(2)13(18)7-8-20(3)16(22)15-12-9-11(17)5-6-14(12)21(4)19-15;/h5-6,9-10,13H,7-8,18H2,1-4H3;1H |
InChI-Schlüssel |
WEELQAZERMRFLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCN(C)C(=O)C1=NN(C2=C1C=C(C=C2)F)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)

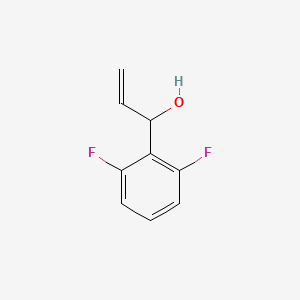
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
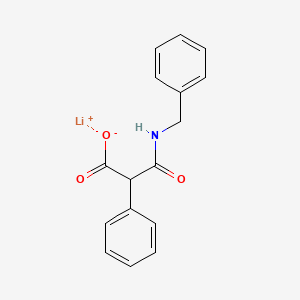
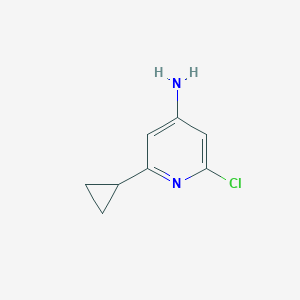

![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

